molecular formula C21H19N3O2S B2896507 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951551-72-7

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2896507
CAS No.: 951551-72-7
M. Wt: 377.46
InChI Key: LIXSSPLMAGBEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide belongs to the imidazo[2,1-b]thiazole class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This derivative features a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a 3-methylphenyl-substituted carboxamide at position 2. Its structural complexity allows for comparative analysis with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-5-4-6-16(11-13)22-20(25)19-14(2)24-12-18(23-21(24)27-19)15-7-9-17(26-3)10-8-15/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXSSPLMAGBEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the methoxyphenyl and methylphenyl groups, followed by the formation of the carboxamide moiety.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis of Derivatives

The compound serves as a versatile building block for synthesizing various derivatives with enhanced biological properties. For instance, recent studies have demonstrated the synthesis of 1,4-disubstituted pyrazol-5(4H)-one derivatives through reactions with substituted aromatic aldehydes. These derivatives exhibited promising antimicrobial activities against both methicillin-susceptible and resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL .

Table 1: Synthesis of Pyrazol Derivatives

CompoundReaction TypeYield (%)MIC (mg/mL) against MSSAMIC (mg/mL) against MRSA
3dKnoevenagel condensation51816
4aReduction with NaBH49148
4gMicrowave-assisted synthesis851616

Biological Activities

The biological activities attributed to 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one and its derivatives include:

  • Antimicrobial Activity : Numerous derivatives have shown significant antibacterial and antifungal properties. For instance, compound 4a exhibited strong activity against Aspergillus niger with MIC values between 16 and 32 mg/mL, outperforming fluconazole .
  • Antioxidant Properties : The compound has demonstrated potent antioxidant capabilities, particularly in scavenging free radicals, which is crucial for developing therapeutic agents that combat oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research indicates that certain derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory conditions. The anti-inflammatory activity was evaluated both in vitro and in vivo .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of pyrazol derivatives that were evaluated for their antimicrobial efficacy against various pathogens. The most active compounds were subjected to molecular docking studies, revealing their potential as inhibitors of dihydrofolate reductase (DHFR) in Staphylococcus aureus and N-myristoyl transferase (NMT) in Candida albicans. These findings suggest that the modifications on the pyrazole ring can significantly enhance antimicrobial activity .

Case Study 2: Synthesis via Ultrasonic-Assisted Methods

Another innovative approach involved the ultrasonic-assisted condensation of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one with aromatic aldehydes. This method not only improved the yield but also reduced reaction times compared to traditional methods. The synthesized compounds showed varied biological activities, indicating the effectiveness of ultrasonic techniques in organic synthesis .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among analogs include substituents on the imidazo[2,1-b]thiazole core, aromatic rings, and carboxamide moieties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Evidence
Target Compound 6-(4-MeOPh), 3-Me, N-(3-MePh) carboxamide - - -
N-(6-Chloropyridin-3-yl)-2-(6-(4-MeOPh)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) 6-(4-MeOPh), 3-CH₂CONH-(6-Cl-pyridin-3-yl) 81 108–110 [3]
2-[[6-(4-BrPh)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazinecarbothioamide (3a) 6-(4-BrPh), 3-CH₂CO-NH-NH-C₆H₁₁ 71 - [2]
6-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide 6-(4-FPh), 3-carboxamide-(pyridin-3-ylMe) - - [18]
N-(4-MeOPh)-3-Me-6-(3-NO₂Ph)imidazo[2,1-b][1,3]thiazole-2-carboxamide 6-(3-NO₂Ph), 3-Me, N-(4-MeOPh) - - [12]
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs bearing electron-withdrawing substituents like 3-nitro () or 4-bromo (), which may alter electronic density and bioactivity.

Pharmacological Activities

Key Observations:
  • Anticancer Potential: Hydrazide derivatives () demonstrate that substituents like bromophenyl enhance cytotoxicity, suggesting that halogenated analogs may outperform the target compound in anticancer screens.
  • Enzyme Inhibition : The methylsulfonylphenyl analog () shows high COX-2 selectivity, emphasizing the role of sulfonyl groups in enzyme binding. The target compound’s methoxy group may favor different target interactions.

Q & A

Q. What are the key considerations in designing synthetic routes for this compound?

The synthesis of this compound typically involves multi-step reactions starting with the formation of the imidazo[2,1-b]thiazole core, followed by functionalization of substituents. Key considerations include:

  • Precursor selection : Use halogenated intermediates (e.g., bromophenyl derivatives) for Suzuki-Miyaura coupling to introduce aryl groups .
  • Catalysts : Palladium or copper salts for cross-coupling reactions (e.g., C–N bond formation) .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which characterization techniques are essential for confirming the structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regioselectivity. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons appear between 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C–O of methoxy group) confirm functional groups .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms (e.g., CYP3A4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent modification : Fluorination at the 4-position of the phenyl ring enhances bioavailability (e.g., logP reduction by 0.5 units) .
  • Heterocycle variation : Replacing the imidazo[2,1-b]thiazole core with pyrazole or triazole moieties alters target selectivity .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with ATP-binding pockets in kinases .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity verification : HPLC (>98% purity) and elemental analysis (C, H, N within 0.4% of theoretical values) eliminate batch variability .
  • Target validation : CRISPR knockout or siRNA silencing confirms role of putative targets (e.g., EGFR, mTOR) .

Q. How can metabolic stability and pharmacokinetics (PK) be improved?

  • Prodrug design : Esterification of the carboxamide group (e.g., ethyl ester derivatives) improves oral absorption .
  • Cytochrome P450 profiling : Liver microsome assays identify metabolic hotspots; fluorination reduces CYP2D6-mediated oxidation .
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions increases aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.